molecular formula C18H27ClN2O B12710948 1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride CAS No. 85603-11-8

1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride

Katalognummer: B12710948
CAS-Nummer: 85603-11-8
Molekulargewicht: 322.9 g/mol
InChI-Schlüssel: BKYAKSYLHOPJIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride involves several steps. The synthetic routes typically include the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 4-cyclopentylphenylamine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Analyse Chemischer Reaktionen

1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the monohydrochloride component, which may influence its chemical and biological properties.

Eigenschaften

CAS-Nummer

85603-11-8

Molekularformel

C18H27ClN2O

Molekulargewicht

322.9 g/mol

IUPAC-Name

N-(4-cyclopentylphenyl)-2-piperidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C18H26N2O.ClH/c21-18(14-20-12-4-1-5-13-20)19-17-10-8-16(9-11-17)15-6-2-3-7-15;/h8-11,15H,1-7,12-14H2,(H,19,21);1H

InChI-Schlüssel

BKYAKSYLHOPJIH-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C3CCCC3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.